molecular formula C11H15N3O2 B8237128 N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide

N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide

Cat. No.: B8237128
M. Wt: 221.26 g/mol
InChI Key: GAPXJWZSCZWVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide is a chemical compound with the molecular formula C11H15N3O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyridine ring, and a hydrazinecarboxylate moiety.

Preparation Methods

The synthesis of N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide typically involves the reaction of tert-butyl hydrazinecarboxylate with pyridine-2-carbaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield hydrazine derivatives .

Scientific Research Applications

N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

N'-[(E)-pyridin-2-ylmethylidene]tert-butoxycarbohydrazide can be compared with other similar compounds, such as:

  • tert-Butyl-2-(pyridin-2-yl)hydrazinecarboxylate
  • tert-Butyl-2-(pyridin-2-ylmethylene)hydrazinecarboxylate

These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl N-(pyridin-2-ylmethylideneamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-8H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPXJWZSCZWVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.